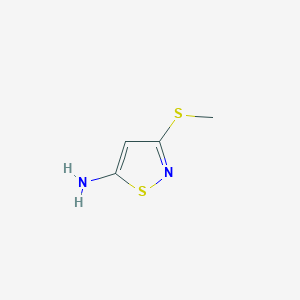

3-(Methylsulfanyl)-1,2-thiazol-5-amine

Description

3-(Methylsulfanyl)-1,2-thiazol-5-amine is a heterocyclic compound featuring a thiazole core substituted with a methylsulfanyl group at position 3 and an amino group at position 3. Its molecular formula is C₄H₅N₃S₂, with a molar mass of 159.23 g/mol.

Properties

CAS No. |

67209-07-8 |

|---|---|

Molecular Formula |

C4H6N2S2 |

Molecular Weight |

146.2 g/mol |

IUPAC Name |

3-methylsulfanyl-1,2-thiazol-5-amine |

InChI |

InChI=1S/C4H6N2S2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3 |

InChI Key |

ZUUNBIXYOSJXNQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NSC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)isothiazol-5-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method is the reaction of 3-mercaptopropionic acid with amides, followed by cyclization using chlorination or oxidation .

Industrial Production Methods: Industrial production of 3-(Methylthio)isothiazol-5-amine often involves large-scale synthesis using readily available carboxylic acid precursors. The process includes the preparation of amides, followed by cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)isothiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted isothiazoles

Scientific Research Applications

3-(Methylthio)isothiazol-5-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Industry: The compound is used as a biocide in industrial water treatment to control microbial growth and biofouling

Mechanism of Action

The antimicrobial activity of 3-(Methylthio)isothiazol-5-amine is attributed to its ability to inhibit life-sustaining enzymes, particularly those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole Derivatives

4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine

- Molecular Formula : C₁₃H₁₁N₅OS

- Molar Mass : 293.33 g/mol

- Key Features : Incorporates an oxadiazole ring fused to the thiazole core. The oxadiazole moiety enhances rigidity and may improve binding to biological targets, such as enzymes or receptors.

- Applications : Used in agrochemical research due to structural similarity to pesticidal agents .

3-(Methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine

Triazole Derivatives

3-(Methylsulfanyl)-1H-1,2,4-triazol-5-amine

- Molecular Formula : C₃H₆N₄S

- Molar Mass : 130.17 g/mol

- Key Features: Replaces the thiazole ring with a triazole, altering nitrogen atom positioning.

- Bioactivity : Demonstrated inactivity against Klebsiella pneumoniae in antimicrobial assays, highlighting the critical role of the thiazole scaffold in bioactivity .

3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine

Thiadiazole Derivatives

3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine

- Molecular Formula : C₈H₇N₃S₂

- Molar Mass : 209.29 g/mol

- Key Features: Replaces the thiazole with a thiadiazole ring, increasing sulfur content.

Triazine Derivatives

D0 [3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine]

Comparative Data Table

Key Findings and Implications

Core Structure Impact :

- Thiazole derivatives generally exhibit higher bioactivity than triazines or triazoles, as seen in the inactivity of D0 and triazole analogs against K. pneumoniae .

- Thiadiazoles with phenylsulfanyl groups show promise in agrochemical applications due to enhanced hydrophobicity .

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .

- Bulky substituents (e.g., phenyl, oxadiazole) enhance target binding but complicate synthesis .

Synthetic Considerations :

- Alkyl halide reactions (e.g., ) are common for introducing sulfanyl groups, but purity varies with sulfur incorporation methods .

Biological Activity

3-(Methylsulfanyl)-1,2-thiazol-5-amine, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiazole ring, which is known for its ability to interact with various biological targets, making it a potential candidate for drug development in areas such as anticancer and antimicrobial therapies.

Molecular Structure

- Molecular Formula : C4H6N2S2

- Molecular Weight : 162.23 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Melting Point | 90-92 °C |

| Solubility | Soluble in water |

| Log P | 0.76 |

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives, including this compound. Studies have demonstrated that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines (MCF-7 and HepG2). The results indicated that:

- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 5.5 µM.

- HepG2 Cell Line : The IC50 was found to be around 6.2 µM.

These findings suggest that this compound may inhibit cell proliferation effectively.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that this compound displays activity against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a comparative study of various thiazole compounds:

- The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.

- Fungal strains such as Candida albicans were inhibited at MIC values of 64 µg/mL.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis.

- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) |

|---|---|---|

| Anticancer | MCF-7 | 5.5 |

| HepG2 | 6.2 | |

| Antibacterial | E. coli | 32 |

| S. aureus | 16 | |

| Antifungal | C. albicans | 64 |

Recent Studies

Recent literature reviews have emphasized the potential of thiazole derivatives in drug discovery:

- A systematic review highlighted the synthesis and biological evaluation of thiazole-based compounds with promising anticancer and antimicrobial activities .

- Another study focused on the design of novel thiazole derivatives targeting specific cancer pathways, showcasing enhanced efficacy compared to existing therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.